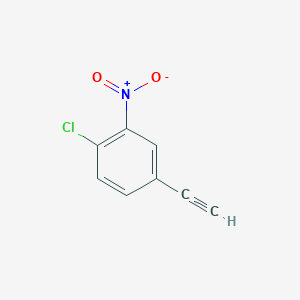

1-Chloro-4-ethynyl-2-nitrobenzene

Vue d'ensemble

Description

“1-Chloro-4-ethynyl-2-nitrobenzene” is a chemical compound with the molecular formula C8H5Cl . It is also known by other names such as (p-Chlorophenyl)acetylene, (4-Chlorophenyl)acetylene, and p-Ethynylchlorobenzene .

Molecular Structure Analysis

The molecular structure of “1-Chloro-4-ethynyl-2-nitrobenzene” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Applications De Recherche Scientifique

Environmental Detection and Sensing

1-Chloro-4-nitrobenzene (CNB) is a compound of concern in the environment due to its increased presence from agricultural and economic activities. Research has focused on developing electrochemical sensors for CNB detection, utilizing the features of carbon nanohorns (CNHs) and β-cyclodextrin (β-CD). These sensors demonstrated a linear response range and minimal interference from common organic and inorganic compounds, with a detection limit of 9.0 nM (Odoom et al., 2018).

Biodegradation and Environmental Cleanup

A strain of Pseudomonas acidovorans XII has been identified to utilize 1-chloro-4-nitrobenzene as a sole carbon, nitrogen, and energy source. This bacterial strain can remove 1-chloro-4-nitrobenzene from culture fluids, with a transformation into 2-amino-5-chlorophenol under anaerobic conditions. This indicates potential applications in environmental bioremediation (Shah, 2014).

Chemical Synthesis and Catalysis

1-Chloro-4-nitrobenzene has been used in catalytic syntheses, such as the preparation of 1,2-Dichloro-4-nitrobenzene in a tower reactor, showcasing improved yields compared to flask reactors (Hui-ping, 2005). Additionally, it's a substrate in Suzuki cross-coupling reactions for the synthesis of 2-nitrobiphenyls, indicating its utility in complex organic syntheses (Elumalai et al., 2016).

Electron Attachment and Dissociative Studies

The compound has been studied for its properties under electron transmission spectroscopy, dissociative electron attachment spectroscopy, and negative ion mass spectrometry. These studies help in understanding the behavior of chloro-nitrobenzene derivatives, essential for various chemical processes (Asfandiarov et al., 2007).

Crystal Structure and Thermal Vibrations

The crystal structure of 1-chloro-2-nitrobenzene, which is closely related to 1-chloro-4-ethynyl-2-nitrobenzene, has been analyzed to understand its molecular interactions and behavior near the melting point. This information is crucial in designing materials with specific physical and chemical properties (Mossakowska & Wójcik, 2007).

Propriétés

IUPAC Name |

1-chloro-4-ethynyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUGUBAVEFJJBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-ethynyl-2-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Difluoro(phenyl)methyl]-2-fluorobenzene](/img/structure/B1395731.png)

![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1395736.png)

![1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene](/img/structure/B1395738.png)

![1-[Difluoro(phenyl)methyl]-3-methylbenzene](/img/structure/B1395743.png)